molecular formula C20H24N6 B11830635 8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane

8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane

Cat. No.: B11830635
M. Wt: 348.4 g/mol
InChI Key: UELSMLDRSQFVHG-UHFFFAOYSA-N
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Description

8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which includes a pyrimidine and pyrrolo[2,3-b]pyridine moiety. These structural features contribute to its potential as a therapeutic agent, particularly in targeting specific biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the pyrimidine ring. The final step involves the formation of the spirocyclic structure through a cyclization reaction. Key reagents used in these reactions include various halogenated pyridines, amines, and coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Mechanism of Action

The mechanism of action of 8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity in binding to molecular targets, making it a promising candidate for therapeutic development .

Properties

Molecular Formula

C20H24N6

Molecular Weight

348.4 g/mol

IUPAC Name

8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane

InChI

InChI=1S/C20H24N6/c1-2-8-25-20(6-1)7-3-11-26(13-20)17-5-10-22-19-18(17)15(12-23-19)16-4-9-21-14-24-16/h4-5,9-10,12,14,25H,1-3,6-8,11,13H2,(H,22,23)

InChI Key

UELSMLDRSQFVHG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5

Origin of Product

United States

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